molecular formula C9H10N2O4S B14803246 5-Cyclopropoxy-2-formylpyridine-3-sulfonamide

5-Cyclopropoxy-2-formylpyridine-3-sulfonamide

Cat. No.: B14803246
M. Wt: 242.25 g/mol
InChI Key: CDSZSNNANBYQOJ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-formylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-formylpyridine-3-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction.

    Formylation: The formyl group is added using a formylation reagent such as formic acid or formyl chloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-formylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

5-Cyclopropoxy-2-formylpyridine-3-sulfonamide is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-formylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with proteins and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-formylpyridine-3-sulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

5-cyclopropyloxy-2-formylpyridine-3-sulfonamide

InChI

InChI=1S/C9H10N2O4S/c10-16(13,14)9-3-7(15-6-1-2-6)4-11-8(9)5-12/h3-6H,1-2H2,(H2,10,13,14)

InChI Key

CDSZSNNANBYQOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C=O)S(=O)(=O)N

Origin of Product

United States

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